molecular formula C24H23NO8 B11057375 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B11057375
M. Wt: 453.4 g/mol
InChI Key: RJLWRXHGGUWPOL-UHFFFAOYSA-N
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Description

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. The starting materials might include substituted benzodioxole and pyran derivatives, which undergo a series of reactions such as condensation, cyclization, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would vary based on the biological context, such as signaling pathways in cells or metabolic pathways in organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C24H23NO8

Molecular Weight

453.4 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C24H23NO8/c1-13-7-18(26)22(24(28)33-13)17(11-21(27)25-15-5-4-6-16(10-15)29-2)14-8-19(30-3)23-20(9-14)31-12-32-23/h4-10,17,26H,11-12H2,1-3H3,(H,25,27)

InChI Key

RJLWRXHGGUWPOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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